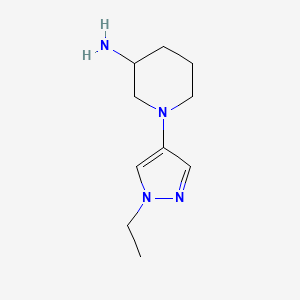![molecular formula C13H23NO3 B15272684 tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate](/img/structure/B15272684.png)
tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate: is a synthetic organic compound with the molecular formula C13H23NO3 It is characterized by the presence of a tert-butyl carbamate group attached to a bicyclic oxirane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxirane precursor. One common method involves the use of tert-butyl chloroformate and an amine derivative of the oxirane ring. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions: tert-Butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form simpler carbamate derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of simpler carbamate derivatives.
Substitution: Formation of substituted carbamates with different alkyl or aryl groups.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of oxirane-containing molecules on biological systems. It can serve as a model compound for investigating the reactivity and interactions of oxirane rings with biomolecules.
Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymer additives.
作用機序
The mechanism of action of tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by various biomolecules, leading to the formation of covalent adducts. This reactivity can be exploited in the design of enzyme inhibitors, where the compound irreversibly modifies the active site of the enzyme, thereby inhibiting its activity .
類似化合物との比較
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: This compound contains a similar oxirane ring system but with different substituents.
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane: Another compound with a similar bicyclic structure but with silane groups.
Uniqueness: tert-Butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate is unique due to its combination of a tert-butyl carbamate group and an oxirane ring. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl N-[2-(7-oxabicyclo[4.1.0]heptan-1-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-9-8-13-7-5-4-6-10(13)16-13/h10H,4-9H2,1-3H3,(H,14,15) |
InChIキー |
AFBPRAUWHOWIDH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCC12CCCCC1O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7,7-dimethyl-2-azaspiro[4.4]nonane-4-carboxylate](/img/structure/B15272603.png)
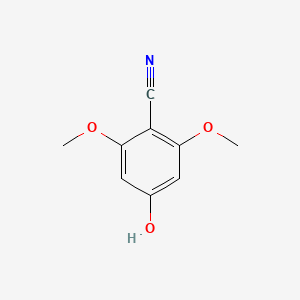
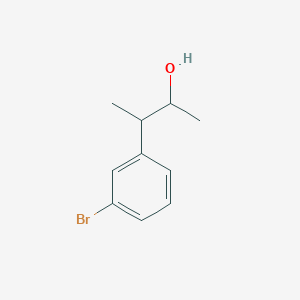

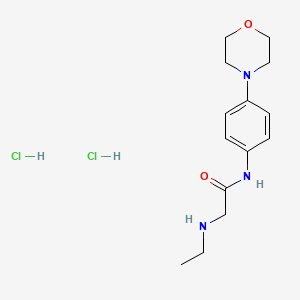
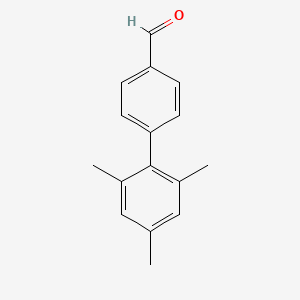


![4-Chloro-2-{[(1-hydroxy-2-methylpropan-2-yl)amino]methyl}phenol](/img/structure/B15272670.png)
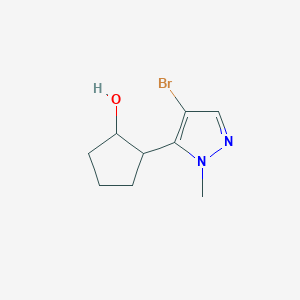

amine](/img/structure/B15272678.png)
